2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(hydroxymethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-10-7(12)5-1-2-9-3-6(5)8(10)13/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRSMPJIJWLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione possesses various biological activities:
- Analgesic Properties : Studies indicate that this compound has analgesic effects comparable to established pain relievers such as morphine and aspirin. It has been effective in animal models for pain management.
- Sedative Effects : In addition to analgesia, derivatives of this compound have shown sedative properties, suggesting potential applications in treating anxiety and sleep disorders.
- Antibacterial and Anticancer Activity : Some derivatives have demonstrated significant antibacterial and anticancer properties, indicating their potential use in treating infections and tumors .
Case Studies
Several studies highlight the applications of this compound in drug discovery:
- Study on Analgesics : A comparative study assessed the analgesic efficacy of various derivatives against standard drugs. Results indicated that specific modifications to the hydroxymethyl group significantly enhanced pain relief without increasing side effects.
- Anticancer Research : Another study explored the anticancer potential of derivatives against various cancer cell lines. The findings revealed promising results, with certain compounds exhibiting potent cytotoxic effects while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism by which 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Analgesic and Sedative Derivatives
- Derivatives 33a–33h (Szkatuła et al., 2020): These compounds feature substitutions such as benzyl-piperidinylpropyl groups at the 2-position. Derivatives 33b and 33d exhibited the strongest sedative effects, reducing locomotor activity in mice by 40–60% and prolonging thiopental anesthesia by 2–3 hours. Their analgesic potency in the hot-plate test exceeded acetylsalicylic acid (ASA) by 30–50% .
- Compounds 30a–30e (Sladowska et al., 2005): Structural modifications, including methoxy groups at the phenyl ring or tetrahydroisoquinoline substitutions, enhanced analgesic activity. Compound 30a showed 80% inhibition in the writhing test, outperforming ASA but with lower efficacy than later derivatives .
- Target Compound : The hydroxymethyl group may confer moderate analgesic activity due to hydrogen-bonding interactions with pain-related receptors, though direct evidence is lacking.
Antidiabetic Derivatives
- 4-Phenoxy-6-methyl Derivatives (Knutsen et al.): Substitution at the 4-position with phenoxy groups enhanced glucose uptake in muscle and fat cells at 0.3–100 µM. The phenoxy group’s electron-withdrawing properties were critical for insulin sensitivity modulation, achieving 70–90% of maximal insulin response .
- Target Compound : The 2-hydroxymethyl substituent is unlikely to directly influence glucose metabolism, as antidiabetic activity is strongly position-dependent.
Antimicrobial Derivatives
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl) (van der Westhuyzen et al., 2015): This derivative demonstrated potent antimycobacterial activity (MIC = 0.065 µM) against Mycobacterium tuberculosis (Mtb). The chlorobenzyl and oxadiazole groups contributed to target specificity for the QcrB subunit in cytochrome bd oxidase .
- Target Compound : Without halogen or heterocyclic substituents, antimicrobial activity is unlikely unless further optimized.
Stability and Degradation
- Alkaline Hydrolysis (Muszalska, 2010): Pyrrolopyridine-diones with N-alkyl or alkoxy substituents undergo C1-N2 bond cleavage at pH 10.5, yielding isonicotinic acid derivatives. The hydroxymethyl group in the target compound may increase susceptibility to hydrolysis compared to methoxy or aryl-substituted analogs .
Pharmacokinetic Considerations
- Metabolic Stability : Derivatives with ester linkages (e.g., antimycobacterial compounds) face metabolic instability, necessitating optimization for improved PK profiles. The hydroxymethyl group’s polarity may enhance aqueous solubility but reduce membrane permeability compared to lipophilic analogs like 33b or 33d .
Data Tables
Table 1: Comparative Analysis of Key Pyrrolopyridine-dione Derivatives
Table 2: Stability and Pharmacokinetic Profiles
| Compound Type | Alkaline Stability (pH 10.5) | Metabolic Stability | Solubility |
|---|---|---|---|
| 2-Hydroxymethyl derivative | Low (predicted hydrolysis) | Moderate (polar group) | High aqueous solubility |
| 33b (benzylpiperidinyl) | High | High (lipophilic) | Low |
| 4-Phenoxy derivatives | Moderate | High | Moderate |
| Ester-linked antimycobacterial | Low | Optimized for stability | Variable |
Biological Activity
2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, recognized for its distinctive bicyclic structure that combines a pyrrole and a pyridine moiety. This compound has gained attention due to its diverse biological activities, including analgesic, sedative, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C₇H₈N₂O₃. The presence of the hydroxymethyl group enhances its reactivity and allows for further functionalization through nucleophilic substitutions and condensation reactions. The compound's unique structure contributes to its biological activities and potential therapeutic applications.
Analgesic and Sedative Properties
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study involving various derivatives tested in the "writhing" and "hot plate" tests, several compounds were found to be more effective than aspirin and comparable to morphine in pain relief efficacy. The study indicated that these compounds also possess sedative properties, as they inhibited locomotor activity in mice and prolonged thiopental-induced sleep duration .
| Compound | Analgesic Activity (Writhing Test) | Sedative Effect |
|---|---|---|
| Aspirin | Baseline | Minimal |
| Morphine | High | High |
| Derivative 9 | Comparable to Morphine | Significant |
| Derivative 11 | Higher than Aspirin | Significant |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies indicate that certain derivatives exhibit notable antibacterial effects against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound. For instance, specific derivatives have shown high antiproliferative activity against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The most potent derivative exhibited an IC50 value of 0.01 μM against MCF7 cells, demonstrating a high selectivity index. Mechanistic studies suggest that these compounds may induce apoptosis through interactions with key molecular targets such as COX-2 and CDK2 .
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Receptors: Binding to specific receptors involved in pain modulation and sedation.
- Enzyme Inhibition: Inhibition of enzymes such as COX-2 contributes to its anti-inflammatory and analgesic properties.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through modulation of signaling cascades involving MAPK pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of new derivatives based on the core structure. These derivatives were assessed for their analgesic and sedative properties using established animal models. The results indicated a strong correlation between structural modifications (such as alkyl linker length) and biological activity, providing insights for future drug design efforts aimed at optimizing therapeutic efficacy with minimal side effects .
Q & A
Q. What strategies are recommended for target identification in complex biological systems?
- Methodological Answer : Use chemical proteomics with biotinylated analogs of the compound for pull-down assays. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with mass spectrometry identifies interacting proteins. CRISPR-Cas9 knockout models validate target relevance in cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
